Cholesta-3,5-diene

Catalog No.
S597906
CAS No.
747-90-0
M.F
C27H44
M. Wt
368.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesta-3,5-diene

CAS Number

747-90-0

Product Name

Cholesta-3,5-diene

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene

Molecular Formula

C27H44

Molecular Weight

368.6 g/mol

InChI

InChI=1S/C27H44/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6,11-12,19-20,22-25H,7-10,13-18H2,1-5H3/t20-,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

RLHIRZFWJBOHHD-HKQCOZBKSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C

Synonyms

cholesta-3,5-diene, cholesterylene

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C

Quality Control in Food Analysis

Cholesta-3,5-diene serves as a standard in High-Performance Liquid Chromatography (HPLC) for analyzing the quality of various food products. Studies have demonstrated its effectiveness in assessing the composition of different types of olive oils and edible fats . By identifying and quantifying Cholesta-3,5-diene, researchers can gain insights into the presence of specific components and potential adulteration in these food items.

Cholesta-3,5-diene is a derivative of cholesterol characterized by its unique double bonds at the C-3 and C-5 positions. It is classified as an oxysterol, which refers to oxidized derivatives of cholesterol. This compound plays a significant role in various biological processes, particularly in cholesterol metabolism and homeostasis. Its molecular formula is C27H44, and it is identified by the CAS number 747-90-0 .

As the biological role of cholesta-3,5-diene in the ladybug is not fully understood, a detailed mechanism of action is not yet established.

  • Limited information: Currently, there is no publicly available information on the specific hazards or toxicity associated with cholesta-3,5-diene.
  • General precautions: As with any unknown compound, it is advisable to handle cholesta-3,5-diene with standard laboratory safety practices, including wearing gloves, eye protection, and working in a fume hood.

Further Research

Cholesta-3,5-diene is a relatively understudied compound. Future research areas could include:

  • Elucidating its biological function in the ladybug and other organisms.
  • Investigating its potential applications in cholesterol metabolism research.
  • Studying its chemical reactivity and potential synthetic routes.
  • Determining its safety profile.

Cholesta-3,5-diene can be synthesized through the dehydration of cholesterol, where water is removed to form the diene structure. This reaction occurs under specific conditions, such as high temperatures or in the presence of certain catalysts. Additionally, cholesta-3,5-diene can undergo further transformations to yield other compounds like cholesta-2,4-diene and cholesta-4,6-diene .

The compound can also participate in various reactions typical of alkenes, including electrophilic additions and polymerization.

Cholesta-3,5-diene exhibits significant biological activity as a non-genomic regulator of cholesterol homeostasis. It has been implicated in various metabolic pathways and may influence cellular signaling processes. Studies have shown that it can act as a metabolite related to lung cancer, indicating its potential role in disease mechanisms . Furthermore, it may have effects on cell membrane properties due to its structural similarities to cholesterol.

The synthesis of cholesta-3,5-diene primarily involves the dehydration of cholesterol. This can be achieved through:

  • Thermal Dehydration: Heating cholesterol under controlled conditions leads to the formation of cholesta-3,5-diene.
  • Catalytic Methods: The use of acid catalysts can enhance the reaction rate and yield.
  • Chemical Oxidation: Cholesterol can be oxidized under specific conditions to produce cholesta-3,5-diene as a primary product .

Cholesta-3,5-diene has several applications in research and industry:

  • Biochemical Research: It serves as a model compound for studying cholesterol metabolism and the effects of oxysterols.
  • Pharmaceuticals: Its biological activity makes it a candidate for developing therapeutic agents targeting cholesterol-related disorders.
  • Material Science: Due to its structural properties, it may find applications in developing new materials or as a precursor for synthesizing other compounds .

Research indicates that cholesta-3,5-diene interacts with various biological systems. Notably, it has been studied for its role in modulating GABA receptors, which are critical for neurotransmission. Studies suggest that cholesta-3,5-diene may act as a negative allosteric modulator of GABA receptors, influencing neuronal excitability and signaling pathways .

Additionally, its interactions with cellular membranes may affect membrane fluidity and protein function due to its structural resemblance to cholesterol.

Cholesta-3,5-diene shares structural similarities with other sterols and oxysterols. Here are some comparable compounds:

CompoundStructural FeaturesUnique Aspects
CholesterolContains a hydroxyl group at C-3Precursor to many sterols
CholestanolHydroxyl group at C-3; saturatedLess reactive than cholesta-3,5-diene
CholesteneContains a double bond at C-5Lacks the C-3 double bond
Cholesta-2,4-dieneDouble bonds at C-2 and C-4Intermediate product
CholestaneFully saturated with no double bondsStable and less reactive

Cholesta-3,5-diene is unique due to its specific positioning of double bonds which influences its reactivity and biological roles compared to these similar compounds.

XLogP3

9.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

747-90-0

Wikipedia

Cholesta-3,5-diene

Dates

Modify: 2023-08-15

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